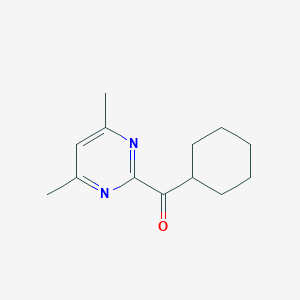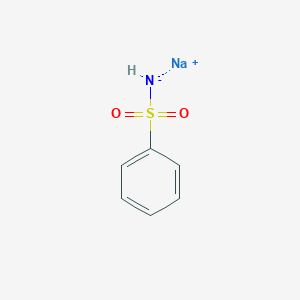![molecular formula C14H15N3O B231091 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile, also known as TMAQ, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an interesting subject for further investigation.
Wirkmechanismus
1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile acts as a competitive antagonist of the NMDA receptor, binding to the receptor and preventing the binding of glutamate. This results in a decrease in calcium influx into the cell, which can lead to a decrease in neuronal excitability. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the NMDA receptor, this compound has been shown to modulate the activity of other ion channels, including the voltage-gated potassium channel. This compound has also been shown to decrease the release of inflammatory cytokines, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile in lab experiments is its high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in synaptic plasticity and memory formation. However, one limitation of using this compound is its potential toxicity, particularly at high doses. Careful dosing and monitoring is necessary when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile. One area of interest is the development of more selective NMDA receptor antagonists, which may have fewer side effects than this compound. Additionally, further investigation is needed to fully understand the neuroprotective effects of this compound and its potential applications in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile involves the reaction of 2,3-dimethylquinoxaline with ethyl cyanoacetate in the presence of sodium ethoxide. This reaction results in the formation of this compound as a yellow solid, which can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the NMDA receptor, which is involved in synaptic plasticity and memory formation. This compound has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against glutamate-induced excitotoxicity.
Eigenschaften
Molekularformel |
C14H15N3O |
|---|---|
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
1,2a,4-trimethyl-3-oxo-2H-azeto[1,2-a]quinoxaline-1-carbonitrile |
InChI |
InChI=1S/C14H15N3O/c1-13(9-15)8-14(2)12(18)16(3)10-6-4-5-7-11(10)17(13)14/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
FXIHRMMKOYBUIQ-UHFFFAOYSA-N |
SMILES |
CC1(CC2(N1C3=CC=CC=C3N(C2=O)C)C)C#N |
Kanonische SMILES |
CC1(CC2(N1C3=CC=CC=C3N(C2=O)C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)









